molecular formula C21H26O7 B13103450 4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol

Cat. No.: B13103450
M. Wt: 390.4 g/mol
InChI Key: CRMXIJILTLLGMR-PZPWOCDFSA-N
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Description

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its phenolic structure, which contributes to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. Common reagents used in the synthesis include methanol, sodium hydroxide, and various protecting groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol apart from these similar compounds is its unique combination of functional groups, which enhances its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H26O7/c1-25-17-7-12(4-5-16(17)23)6-14-11-28-21(15(14)10-22)13-8-18(26-2)20(24)19(9-13)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m1/s1

InChI Key

CRMXIJILTLLGMR-PZPWOCDFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)O)OC)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)CC3=CC(=C(C=C3)O)OC)CO

Origin of Product

United States

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